Deacetylforskolin

描述

Overview of Deacetylforskolin's Significance in Labdane (B1241275) Diterpenoid Research

Labdane diterpenoids represent a large class of natural products found in plants, fungi, and marine organisms, known for their diverse biological activities, including antibacterial, antifungal, cytotoxic, and anti-inflammatory properties. researchgate.netresearchgate.netmdpi.com Forskolin (B1673556), a prominent labdane diterpenoid isolated from the plant Coleus barbatus (also known as Coleus forskohlii or Plectranthus barbatus), is a well-established activator of adenylyl cyclase. wikipedia.orgfishersci.atfishersci.caresearchgate.netnih.gov

This compound is a naturally occurring analog of forskolin, differing structurally by the absence of an acetyl group at the C-7 position. researchgate.netgoogle.com Its presence in the same plant source, Coleus forskohlii, and its position in the proposed biosynthetic pathway of forskolin highlight its significance in understanding the complex metabolic processes that lead to the production of these bioactive compounds. europa.euoup.comresearchgate.netpreprints.org Research into this compound contributes to the broader understanding of labdane diterpenoid biosynthesis, helping to elucidate the enzymatic steps and intermediates involved. europa.euoup.comresearchgate.netpreprints.orgjmb.or.kr

Studies on the biosynthesis of forskolin have identified this compound as a key intermediate. europa.euoup.comresearchgate.netpreprints.org The pathway involves the conversion of the precursor 13R-manoyl oxide through a series of oxygenation events catalyzed by cytochrome P450 enzymes, ultimately yielding this compound. europa.euoup.comresearchgate.netpreprints.orgjmb.or.kr The final step in forskolin biosynthesis is the acetylation of this compound, mediated by an acetyltransferase. europa.euoup.comresearchgate.netpreprints.org The identification and characterization of the enzymes responsible for the formation of this compound, such as specific cytochrome P450s (e.g., CYP76AH15, CYP76AH11, and CYP76AH16), are crucial for understanding the intricate enzymatic cascade of forskolin biosynthesis. europa.euoup.comjmb.or.kr

Efforts to reconstitute the forskolin biosynthetic pathway in heterologous hosts like yeast and cyanobacteria have successfully produced this compound, further underscoring its role as a direct precursor to forskolin. europa.euoup.comresearchgate.netpreprints.org High titers of this compound have been achieved in some engineered strains, indicating its central position in the pathway before the final acetylation step. europa.euoup.com

This compound as a Biochemical Tool and Biological Probe in Signaling Studies

This compound is recognized as a valuable biochemical tool and biological probe, particularly in the study of cellular signaling pathways regulated by adenylyl cyclase (AC) and cyclic adenosine (B11128) monophosphate (cAMP). Adenylyl cyclase is an enzyme that catalyzes the conversion of ATP to cAMP, a crucial second messenger involved in a wide array of cellular processes in response to extracellular signals. wikipedia.orggoogle.comctdbase.org

Similar to forskolin, this compound has been shown to activate adenylyl cyclase, albeit generally with lower potency compared to forskolin in increasing intracellular cAMP levels. researchgate.netcenmed.com This differential activity makes this compound a useful analog for comparative studies to understand the structural requirements for adenylyl cyclase activation and the specific interactions between labdane diterpenoids and the enzyme. nih.gov Research has demonstrated that this compound can activate rat brain adenylate cyclase and detergent-solubilized rat brain adenylate cyclase. cenmed.com It has also been studied for its ability to inhibit the binding of tritiated forskolin to rat brain membranes, providing insights into its interaction with the forskolin binding site on adenylyl cyclase. cenmed.com

The use of this compound as a probe allows researchers to investigate the downstream effects of modulating adenylyl cyclase activity and cAMP levels. By comparing the cellular responses elicited by this compound and forskolin, scientists can gain a more nuanced understanding of cAMP-mediated signaling cascades and the specific roles of different AC isoforms. researchgate.net While forskolin is a widely used tool for directly activating AC and raising cAMP levels in various cell types, studies utilizing deacetylated or deoxy analogs help to delineate the importance of specific hydroxyl groups on the forskolin structure for its potent and specific binding to AC. researchgate.netnih.gov For instance, studies with radiolabeled analogs, such as [11C]1-acetyl-7-deacetylforskolin, have been used in comparative studies to understand tissue accumulation and binding characteristics related to the AC-related second messenger system. nih.gov

This compound's role as a biological probe extends to its application in studies investigating the complex interplay of signaling pathways. Chemical probes, in general, are essential tools for dissecting intricate biological processes and understanding the connectivity within biological networks. nih.govnih.gov Natural products, including labdane diterpenoids like this compound and forskolin, are valuable sources of such probes due to their ability to interact with biological targets with high affinity and selectivity. nih.gov

Historical Perspectives and Early Discoveries in this compound Research

The history of this compound research is closely intertwined with the discovery and investigation of forskolin, its more widely known acetylated counterpart. Forskolin's medicinal activity has been recognized in traditional Indian medicine and Ayurveda for centuries, primarily from the roots of Coleus forskohlii. nih.goveuropa.eu Early scientific investigations into the chemical constituents of Coleus forskohlii led to the isolation and identification of forskolin as the primary compound responsible for its observed biological effects, particularly its ability to lower blood pressure and activate adenylyl cyclase. nih.gov

As researchers began to analyze the chemical composition of Coleus forskohlii extracts in more detail, other related labdane diterpenoids were identified. This compound, being a direct precursor in the biosynthetic pathway, was among these compounds. europa.euoup.comresearchgate.netpreprints.org Early studies aimed at elucidating the structure and biological activities of these related diterpenoids. The identification of this compound as a constituent of Coleus forskohlii provided crucial evidence for the proposed biosynthetic route of forskolin. europa.euoup.comresearchgate.netpreprints.org

Research in the late 20th century began to explore the biochemical properties of this compound in comparison to forskolin. These early studies established that this compound also possessed adenylyl cyclase activating properties, although often to a lesser extent than forskolin. researchgate.netcenmed.com This comparative analysis was fundamental in understanding the structure-activity relationships of forskolin and its analogs, highlighting the importance of the acetyl group at the C-7 position for maximal adenylyl cyclase activation. nih.gov

Early research also involved the chemical synthesis and modification of forskolin and its derivatives, including this compound, to produce analogs with altered properties for research purposes. nih.gov The development of analytical methods, such as high-performance liquid chromatography (HPLC), was essential for the isolation, identification, and quantification of this compound and other related diterpenoids in plant extracts and biological samples. researchgate.netthieme-connect.com These historical efforts laid the groundwork for the current understanding of this compound's role in labdane diterpenoid research and its utility as a biochemical tool.

This compound is a labdane-type diterpenoid found in the plant Coleus forskohlii (synonym: Plectranthus barbatus). It is a crucial intermediate in the biosynthesis of forskolin, a compound known for its medicinal properties. nih.govresearchgate.netnih.govpreprints.orgresearchgate.net The biosynthesis of this compound is a complex process involving a series of enzymatic reactions, primarily catalyzed by diterpene synthases and cytochrome P450 monooxygenases, occurring predominantly in the root cork cells of the plant. nih.govnih.goveuropa.euelifesciences.orgelifesciences.orgoup.com

Biosynthesis and Metabolic Pathways of this compound

The biosynthesis of this compound in Coleus forskohlii proceeds through a defined metabolic pathway starting from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netresearchgate.netjmb.or.krresearchgate.netjmb.or.kr This pathway involves the action of specific diterpene synthases to form the foundational diterpene scaffold, followed by a series of oxygenation steps catalyzed by cytochrome P450 monooxygenases. researchgate.netnih.govresearchgate.neteuropa.eujmb.or.kr

Elucidation of this compound Biosynthesis in Coleus forskohlii

Research into the biosynthesis of this compound and its downstream product, forskolin, has largely focused on identifying the enzymes involved and understanding their catalytic functions within C. forskohlii. Transcriptome analysis of root cork cells, where forskolin and its precursors accumulate, has been instrumental in identifying candidate genes encoding the necessary biosynthetic enzymes. nih.goveuropa.euelifesciences.org

The initial steps in the biosynthesis of the this compound scaffold involve diterpene synthases (diTPSs). In C. forskohlii, a pair of diTPSs, specifically CfTPS2 and CfTPS3, have been identified as key enzymes in the formation of the diterpene backbone. nih.govresearchgate.netnih.goveuropa.euelifesciences.orgoup.comresearchgate.net CfTPS2, a class II diterpene synthase, catalyzes the initial cyclization of GGPP to (+)-8-hydroxy-copalyl diphosphate. Subsequently, CfTPS3, a class I diterpene synthase, further cyclizes this intermediate to produce 13R-manoyl oxide, which serves as the diterpene scaffold for forskolin and this compound. researchgate.netnih.govoup.comjmb.or.krresearchgate.net These enzymes are predominantly expressed in the root cork cells, correlating with the site of forskolin accumulation. nih.govnih.goveuropa.euelifesciences.org

Here is a table summarizing the role of identified diTPSs:

| Enzyme | Class | Substrate | Product | Role in Pathway |

| CfTPS2 | Class II | Geranylgeranyl Diphosphate | (+)-8-hydroxy-copalyl diphosphate | Initial cyclization of GGPP |

| CfTPS3 | Class I | (+)-8-hydroxy-copalyl diphosphate | 13R-Manoyl Oxide | Further cyclization to form the diterpene scaffold |

Following the formation of the 13R-manoyl oxide scaffold, a series of oxygenation reactions are required to convert it into this compound. These steps are catalyzed by cytochrome P450 monooxygenases (CYPs), which are part of the CYP71 clan and are known to be involved in the biosynthesis of specialized metabolites. nih.gov Notably, members of the CYP76AH subfamily play a crucial role in the functionalization of the diterpene scaffold in C. forskohlii. nih.govnih.goveuropa.eunih.govresearchgate.net

Several members of the CYP76AH subfamily have been identified and characterized for their roles in the biosynthesis of this compound. These enzymes exhibit distinct, yet sometimes overlapping, catalytic functions, performing specific oxygenation steps on the manoyl oxide scaffold. nih.goveuropa.eunih.govresearchgate.netelifesciences.org

CYP76AH15: This enzyme is primarily involved in the initial oxygenation step, catalyzing the formation of an 11-oxo group on 13R-manoyl oxide. researchgate.netnih.goveuropa.eujmb.or.krnih.govresearchgate.netelifesciences.org It has shown higher specificity for this reaction compared to other tested CYPs. europa.eu

CYP76AH11: This is a multifunctional enzyme that catalyzes hydroxylation at multiple positions on the diterpene structure, including carbons 1, 6, and 7. researchgate.neteuropa.eujmb.or.krnih.govresearchgate.netelifesciences.org It plays a role in converting 11-oxo-13R-manoyl oxide into 9-deoxy-7-deacetylforskolin. researchgate.netjmb.or.kr

CYP76AH16: This enzyme is responsible for the hydroxylation at the C-9 position of the diterpene scaffold. researchgate.neteuropa.eujmb.or.krnih.govresearchgate.netelifesciences.orgoup.com It catalyzes the conversion of 9-deoxy-7-deacetylforskolin to this compound. researchgate.netjmb.or.kr

CYP76AH8 and CYP76AH17: These enzymes also contribute to the oxygenation of 13R-manoyl oxide, including acting as 11-oxidases along with CYP76AH15. europa.eunih.govresearchgate.netelifesciences.org CYP76AH8 and CYP76AH17 have also been shown to catalyze 1α-hydroxylation. nih.govresearchgate.netelifesciences.org

Here is a table summarizing the reported catalytic functions of key CYP76AH enzymes in this compound biosynthesis:

| Enzyme | Primary Catalytic Function(s) | Substrate(s) | Product(s) |

| CYP76AH15 | C-11 oxidation (ketone formation) | 13R-Manoyl Oxide | 11-oxo-13R-Manoyl Oxide |

| CYP76AH11 | Hydroxylation at C-1, C-6, and C-7 | 11-oxo-13R-Manoyl Oxide | 9-deoxy-7-deacetylforskolin |

| CYP76AH16 | Hydroxylation at C-9 | 9-deoxy-7-deacetylforskolin | This compound |

| CYP76AH8 | C-11 oxidation, C-1α hydroxylation | 13R-Manoyl Oxide | 11-oxo-13R-Manoyl Oxide, 1-hydroxy-13R-Manoyl Oxide |

| CYP76AH17 | C-11 oxidation, C-1α hydroxylation | 13R-Manoyl Oxide | 11-oxo-13R-Manoyl Oxide, 1-hydroxy-13R-Manoyl Oxide |

The conversion of 13R-manoyl oxide to this compound involves a sequence of oxygenation reactions catalyzed by the identified CYP76AH enzymes. While the precise in planta sequence can be complex due to potential overlapping functionalities and substrate promiscuity, research using heterologous expression systems has helped to elucidate the likely steps. europa.euelifesciences.orgmsu.edu

A proposed sequence involves the initial oxidation of 13R-manoyl oxide at C-11, primarily by CYP76AH15, yielding 11-oxo-13R-manoyl oxide. researchgate.netnih.goveuropa.eujmb.or.krnih.govresearchgate.netelifesciences.org Subsequently, the multifunctional CYP76AH11 acts on 11-oxo-13R-manoyl oxide, introducing hydroxyl groups at C-1, C-6, and C-7, leading to the formation of 9-deoxy-7-deacetylforskolin. researchgate.neteuropa.eujmb.or.krnih.govresearchgate.netelifesciences.org Finally, CYP76AH16 catalyzes the hydroxylation at C-9, converting 9-deoxy-7-deacetylforskolin into this compound. researchgate.neteuropa.eujmb.or.krnih.govresearchgate.netelifesciences.orgoup.com

Co-expression studies have demonstrated that a combination of CYP76AH15, CYP76AH11, and CYP76AH16 can efficiently catalyze the conversion of 13R-manoyl oxide to this compound. europa.euelifesciences.orgelifesciences.orgnih.govresearchgate.netelifesciences.orgoup.com

The biosynthesis of this compound from GGPP involves several distinct enzymatic steps and intermediate compounds. The pathway begins with the formation of the diterpene scaffold and proceeds through a series of oxygenation and modification reactions.

The first committed step in the biosynthesis of the forskolin and this compound scaffold is the cyclization of the C20 precursor, geranylgeranyl diphosphate (GGPP). nih.govresearchgate.netnih.govpreprints.orgresearchgate.netelifesciences.orgoup.comjmb.or.krresearchgate.net This reaction is catalyzed by the combined action of two diterpene synthases, CfTPS2 and CfTPS3, located in the plastids of C. forskohlii root cork cells. nih.govresearchgate.netnih.govoup.comresearchgate.net CfTPS2 initiates the process by converting GGPP into (+)-8-hydroxy-copalyl diphosphate, a bicyclic intermediate. researchgate.netoup.comjmb.or.kr Subsequently, CfTPS3 catalyzes the second cyclization step, converting (+)-8-hydroxy-copalyl diphosphate into the labdane-type diterpene, 13R-manoyl oxide. researchgate.netnih.govoup.comjmb.or.krresearchgate.net This stereospecific formation of 13R-manoyl oxide is a critical branch point, leading towards the biosynthesis of forskolin and its derivatives like this compound, as opposed to other diterpenoid pathways present in the plant. researchgate.netoup.comresearchgate.net

The subsequent enzymatic steps involve the oxygenation of 13R-manoyl oxide by the action of CYP76AH enzymes, as described in the previous sections, ultimately leading to the formation of this compound. researchgate.netnih.govresearchgate.neteuropa.euelifesciences.orgelifesciences.orgjmb.or.krnih.govresearchgate.netelifesciences.orgoup.com

Here is a simplified representation of the initial enzymatic conversion:

| Enzyme Combination | Substrate | Product |

| CfTPS2 and CfTPS3 | Geranylgeranyl Diphosphate | 13R-Manoyl Oxide |

The conversion of 13R-manoyl oxide to this compound involves multiple intermediates, including 11-oxo-13R-manoyl oxide and 9-deoxy-7-deacetylforskolin, formed through the sequential action of specific CYP76AH enzymes. researchgate.netjmb.or.kr

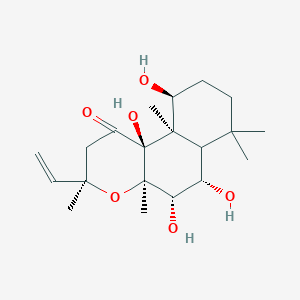

Structure

2D Structure

3D Structure

属性

CAS 编号 |

64657-20-1 |

|---|---|

分子式 |

C20H32O6 |

分子量 |

368.5 g/mol |

IUPAC 名称 |

(3R,4aR,5S,6S,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one |

InChI |

InChI=1S/C20H32O6/c1-7-17(4)10-12(22)20(25)18(5)11(21)8-9-16(2,3)14(18)13(23)15(24)19(20,6)26-17/h7,11,13-15,21,23-25H,1,8-10H2,2-6H3/t11-,13-,14?,15-,17-,18-,19+,20-/m0/s1 |

InChI 键 |

WPDITXOBNLYZHH-GGLAWTCMSA-N |

SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C |

手性 SMILES |

C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC(C3[C@@H]([C@@H]([C@]2(O1)C)O)O)(C)C)O)C)O)C=C |

规范 SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C |

Pictograms |

Irritant |

同义词 |

(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-Ethenyldodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one; 7-Deacetylforskolin; 7-Desacetylforskolin; 7-Deacetylcoleonol; Deacetylforskolin; Forskolin D; |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of Deacetylforskolin

Elucidation of Deacetylforskolin Biosynthesis in Coleus forskohlii

Enzymatic Steps and Intermediates in this compound Biosynthesis

Formation of 11-oxo-13R-Manoyl Oxide and 9-deoxy-7-deacetylforskolin

Key oxygenation steps in the conversion of 13R-manoyl oxide towards this compound involve the formation of specific intermediates. The introduction of a ketone group at the C-11 position of 13R-MO is catalyzed by several CYP enzymes, including CfCYP76AH15, CfCYP76AH8, and CfCYP76AH17. cenmed.comwikipedia.orgwikidata.orgfishersci.atfishersci.cauni-freiburg.delipidmaps.org Among these, CfCYP76AH15 has demonstrated the highest activity and specificity for this reaction. cenmed.comwikipedia.orgwikidata.orgfishersci.calipidmaps.org

Subsequently, 11-oxo-13R-manoyl oxide undergoes further modifications. CfCYP76AH11 is responsible for converting 11-oxo-13R-manoyl oxide into 9-deoxy-7-deacetylforskolin. cenmed.comnih.govwikipedia.orguni.luwikidata.orgfishersci.atfishersci.calipidmaps.org This enzyme is described as multifunctional, catalyzing oxygenations at multiple positions. nih.govlipidmaps.org The intermediate 9-deoxy-7-deacetylforskolin is then converted to 7-deacetylforskolin (this compound) through the action of CfCYP76AH16, which catalyzes hydroxylation at the C-9 position. cenmed.comnih.govwikipedia.orguni.luwikidata.orgfishersci.atfishersci.calipidmaps.org Research indicates that a combination of CfCYP76AH15, CfCYP76AH11, and CfCYP76AH16 can catalyze the conversion of 13R-MO into 7-deacetylforskolin. cenmed.comcenmed.com

Heterologous Biosynthesis and Pathway Engineering for this compound Production

Given the limited availability of forskolin (B1673556) from natural plant sources and the complexity of chemical synthesis, significant efforts have been directed towards the heterologous biosynthesis of forskolin and its precursors, including this compound, in microbial hosts. wikipedia.orgcenmed.comcenmed.commetabolomicsworkbench.orgwikipedia.orgymdb.cauni-freiburg.dectdbase.orgthegoodscentscompany.comciteab.comnih.govprobes-drugs.org This approach offers a potentially sustainable and scalable production method. wikipedia.orgymdb.cauni.lu

Reconstitution of this compound Biosynthetic Pathway in Microbial Hosts (e.g., Saccharomyces cerevisiae, Synechocystis sp.)

The functional reconstitution of the forskolin biosynthetic pathway, leading to the production of this compound and forskolin, has been successfully demonstrated in Saccharomyces cerevisiae. wikipedia.orgcenmed.comuni-freiburg.denih.gov This involves introducing codon-optimized genes from Coleus forskohlii encoding the necessary biosynthetic enzymes into the yeast genome. wikipedia.org S. cerevisiae is a favorable host for expressing plant cytochrome P450 enzymes, which are crucial for the oxygenation steps in this compound biosynthesis, and it possesses an endogenous mevalonate (B85504) pathway that can supply isoprenoid precursors. cenmed.com

Heterologous production of forskolin, which involves this compound as an intermediate, has also been achieved in the cyanobacterium Synechocystis sp. PCC. 6803. metabolomicsworkbench.orgthegoodscentscompany.comciteab.com By expressing six biosynthetic genes from Plectranthus barbatus (encoding two terpene synthases, three cytochrome P450s, and one acetyltransferase), researchers demonstrated the production of forskolin in this photosynthetic organism. metabolomicsworkbench.orgthegoodscentscompany.comciteab.com Although this compound itself was not detected in the extracts in one study, indicating its efficient conversion to forskolin, its formation is an implicit step in this reconstituted pathway. metabolomicsworkbench.org

Genetic Manipulation and Optimization Strategies for Enhanced this compound Yield

Enhancing the yield of this compound and subsequently forskolin in heterologous hosts requires strategic genetic manipulation and pathway optimization. Genetic modifications can improve the metabolic flux towards the desired products. wikipedia.org Strategies often involve increasing the supply of the precursor GGPP by overexpressing bottleneck enzymes in the upstream mevalonate or MEP pathways. wikipedia.orgwikipedia.orgnih.govnih.gov

Furthermore, optimizing the expression and activity of the downstream enzymes, particularly the cytochrome P450s responsible for the oxygenation steps leading to this compound, is critical. Protein engineering of CYPs has been explored to improve their catalytic efficiency and specificity within the host organism. lipidmaps.orgguidetopharmacology.orgresearchgate.net

Expression Studies of Biosynthetic Genes and Pathway Regulation in Engineered Systems

Expression studies of forskolin biosynthetic genes in C. forskohlii have shown a correlation between the expression levels of individual genes and the accumulation of forskolin in plant tissues. foodb.ca In engineered microbial systems, however, achieving balanced expression of heterologous genes, especially those encoding complex enzymes like cytochrome P450s, presents challenges. cenmed.comnih.gov

Accumulation of intermediates such as 13R-manoyl oxide and 9-hydroxy-manoyl oxide in engineered yeast strains suggests limitations in the flux through the downstream P450 enzymes. cenmed.comnih.gov This can be attributed to unbalanced expression levels of the heterologously introduced genes or potentially lower specific activity of the plant CYPs when expressed in a microbial membrane environment compared to their native context. nih.govresearchgate.net

Balancing the expression levels of the multiple enzymes in the heterologous biosynthetic pathway is crucial for optimizing carbon flux towards the desired product, this compound, and preventing the accumulation of intermediates or the formation of unwanted byproducts. nih.govnih.govnih.govresearchgate.netnih.gov Unbalanced expression can lead to metabolic bottlenecks, where the rate of one enzymatic step is significantly slower than others, causing the substrate of that enzyme to build up. nih.govresearchgate.net

Efforts to increase forskolin production in yeast have specifically focused on optimizing the expression of the involved cytochrome P450s to improve their catalytic efficiency and enhance metabolic flow through the pathway. researchgate.net

The final step in the biosynthesis of forskolin from this compound is the acetylation of the hydroxyl group at the C-7 position, a reaction catalyzed by an acetyltransferase. cenmed.commetabolomicsworkbench.orguni.lufishersci.at Several acetyltransferase candidates from C. forskohlii have been investigated for this activity, including CfACT1-6 and CfACT1-8. cenmed.comwikidata.org

Chemical Synthesis and Derivatization Strategies for Deacetylforskolin

Total Synthesis Approaches to Deacetylforskolin and its Structural Analogs

The total synthesis of labdane (B1241275) diterpenoids, including forskolin (B1673556) and its deacetylated forms, is a complex endeavor due to their polycyclic nature, multiple chiral centers, and varied functional groups. While the total synthesis of this compound itself is not as extensively documented as that of forskolin, methodologies developed for the forskolin framework are directly applicable and often involve deacetylated intermediates.

The complex chemical structure of forskolin, featuring a decalin core characteristic of labdane-type diterpenoids, a tetrahydropyran (B127337) ring, five oxidized positions, and eight chiral centers, represents a significant challenge for classical organic chemical synthesis. elifesciences.orgnih.gov Despite this complexity, a 24-step synthetic route has been reported for the racemic total synthesis of forskolin, providing access to hundred-milligram quantities. muni.cznih.govcapes.gov.br This route includes strategic transformations critical for constructing the forskolin scaffold, such as oxidative allylic transposition, stepwise assembly of a sterically encumbered isoxazole (B147169) ring (serving as a masked 1,3-dicarbonyl), dihydroxylation of challenging tetrasubstituted olefins, and efficient 1,4-addition of vinyl cuprate (B13416276) onto a γ-pyrone. muni.cznih.govcapes.gov.br Such total synthesis approaches are valuable for generating forskolin analogs that are not accessible through semisynthetic methods starting from the natural product. muni.cznih.gov

Acyl group rearrangement is a significant strategy in the synthesis of deacetylated forskolin derivatives, particularly for preparing isomers like 6-acetyl-7-deacetylforskolin (B197802) (isoforskolin) from 7-acylated precursors. A widely documented method involves the rearrangement of 7-acyl-7-deacetylforskolin derivatives using strong bases. For instance, treatment with methyllithium (B1224462) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C facilitates the migration of the acyl group from the C-7 to the C-6 position. This method offers yields typically ranging from 56% to 78%.

Compared to earlier protocols using sodium hydroxide (B78521) in protic solvents, which often resulted in lower yields due to competing hydrolysis, base-catalyzed rearrangement with reagents like methyllithium minimizes hydrolysis byproducts. Alternative lithium-based reagents, such as lithium bis(trimethylsilyl)amide (LiHMDS), have also been employed in aprotic solvents like toluene (B28343) or dichloromethane (B109758). These conditions can enhance regioselectivity, particularly when dealing with sterically hindered acyl groups. The rearrangement of 7-acyl substituents to the 6-position using sodium hydroxide in acetonitrile-water has also been reported for the synthesis of 6-aminoacyl-7-deacetylforskolins. nih.govembl-heidelberg.dejst.go.jp

Precise manipulation of the hydroxyl groups on the this compound core is crucial for synthesizing specific derivatives. Regioselective deacetylation of forskolin (7-acetoxy group) is a primary route to obtain 7-desacetylforskolin (this compound). This has been achieved using various methods, including methanolic potassium carbonate, which provides 7-desacetylforskolin in 65% yield. elifesciences.orgnih.govelifesciences.org A more efficient method utilizes a solution of methanolic ammonia (B1221849) (2M), affording 7-desacetylforskolin quantitatively. elifesciences.orgnih.govelifesciences.org

Regioselective acetylation of the hydroxyl groups on this compound allows for the targeted introduction of acetyl functionalities. For example, acetylation of 7-deacetylforskolin with acetyl chloride in the presence of a base like pyridine (B92270) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can regioselectively acetylate the C-6 hydroxyl group, yielding 6-acetyl-7-deacetylforskolin (isoforskolin). This approach using DBU in dichloromethane has been reported to show high selectivity (98%) for 6-acetylation. While direct acylation of the C-7 hydroxyl group is possible, achieving high selectivity for C-7 over the C-1 position can be challenging. google.com Regioselective acylation of 7-desacetylforskolin has been a subject of specific research. acs.org Furthermore, selective acetylation of the C-7 position of 6-aminoacyl-7-deacetylforskolins has been employed to synthesize 6-aminoacylforskolins. nih.govembl-heidelberg.dejst.go.jp Regioselective formation of 1,3-acetals has also been demonstrated on forskolin, 7-deacetylforskolin, and isoforskolin (B7803361). rsc.org

Key Regioselective Reactions:

| Starting Material | Reagent(s) | Product(s) | Regioselectivity | Yield | Citation |

| Forskolin | Methanolic Potassium Carbonate | 7-Desacetylforskolin | C-7 Deacetylation | 65% | elifesciences.orgnih.govelifesciences.org |

| Forskolin | Methanolic Ammonia (2M) | 7-Desacetylforskolin | C-7 Deacetylation | Quantitative | elifesciences.orgnih.govelifesciences.org |

| 7-Deacetylforskolin | Acetyl Chloride, Pyridine or DBU | 6-Acetyl-7-deacetylforskolin | C-6 Acetylation | 70–98% | |

| 7-Acyl-7-deacetylforskolin | Methyllithium, THF, -78°C | 6-Acyl-7-deacetylforskolin | Acyl Rearrangement | 56–78% |

This compound belongs to the labdane class of diterpenoids, which are characterized by a bicyclic core structure derived from the cyclization of geranylgeranyl pyrophosphate (GGPP). researchgate.netcjnmcpu.comresearchgate.netcjnmcpu.comnih.gov The biosynthesis of these compounds in plants involves the action of diterpene synthases (diTPSs) and cytochrome P450 enzymes, which catalyze the cyclization and subsequent modifications of the GGPP precursor. researchgate.netcjnmcpu.comcjnmcpu.comnih.govnih.gov

The total synthesis of labdane diterpenoids is an active area of chemical research, with ongoing efforts to develop efficient and stereoselective routes to these complex natural products. researchgate.net Methodologies developed for the total synthesis of forskolin, a prominent labdane, exemplify the strategies employed for constructing this type of skeleton. These include the controlled formation of cyclic systems, introduction and manipulation of multiple oxygenation sites, and the establishment of correct relative and absolute stereochemistry at numerous chiral centers. muni.cznih.govcapes.gov.br Key transformations in forskolin total synthesis, such as oxidative allylic transposition and the construction of the tetrahydropyran ring, contribute to the broader understanding and development of synthetic methodologies for the labdane diterpenoid class. muni.cznih.govcapes.gov.br

Semisynthetic Routes to this compound Derivatives

Given the complexity of total synthesis and the availability of forskolin from natural sources (primarily Coleus forskohlii), semisynthetic approaches are widely used to obtain this compound and its various derivatives. Commercial production of forskolin relies on extraction from C. forskohlii roots. elifesciences.orgnih.gov Deacetylation of this natural forskolin is a fundamental step in accessing this compound for further modifications. elifesciences.orgnih.govelifesciences.org

Modifying this compound to improve its water solubility is important for certain applications. The synthesis of water-soluble derivatives, particularly aminoacyl conjugates, has been explored. Semisynthetic routes have been developed to introduce aminoacyl groups at the hydroxyl positions of forskolin and 7-deacetylforskolin. nih.govembl-heidelberg.dejst.go.jp

One approach involves converting 7-deacetylforskolin or 7-deacetyl-1-silylforskolin into corresponding 7-chloroacylderivatives, which are then reacted with amines to yield 7-aminoacyl-7-deacetylforskolins. nih.govembl-heidelberg.dejst.go.jp These 7-aminoacyl derivatives can undergo acyl migration to the C-6 position under basic conditions (e.g., sodium hydroxide in acetonitrile-water) to afford 6-aminoacyl-7-deacetylforskolins. nih.govembl-heidelberg.dejst.go.jp Subsequent selective acetylation of the C-7 position of these 6-aminoacyl-7-deacetylforskolins can then provide 6-aminoacylforskolins. nih.govembl-heidelberg.dejst.go.jp

The synthesis of water-soluble omega-amino acyl derivatives has also been reported. nih.gov While some strategies involving the use of amino benzoate (B1203000) esters to create water-soluble forskolin and 2-hydroxyl acyl derivatives have been investigated, their efficacy in vivo has varied. niscpr.res.in Aminoalkylcarbamates of forskolin have also been explored as intermediates for the synthesis of functionalized derivatives. psu.edu

Semisynthesis provides convenient access to specific acetylated analogs of this compound. 6-acetyl-7-deacetylforskolin (isoforskolin) can be synthesized by the regioselective acetylation of 7-deacetylforskolin at the C-6 hydroxyl group using acetyl chloride in the presence of a base like pyridine or DBU. This is a direct method to obtain this specific isomer. Another method for preparing 6-acetyl-7-deacetylforskolin involves heating forskolin or 1-acetylforskolin in a molten state. google.com Furthermore, microbial biotransformation using specific strains like Mucor plumbeus can catalyze the acetylation of 7-deacetyl-1,9-dideoxyforskolin precursors to yield 6-acetyl-7-deacetylforskolin.

The synthesis of 1-acetyl-7-deacetylforskolin can be approached through the direct acylation of this compound. However, as noted earlier, achieving high regioselectivity for acetylation at the C-1 position over the C-7 position can be challenging with direct methods. google.com Despite the synthetic challenges, 1-acetyl-7-deacetylforskolin is a known analog related to forskolin. ctdbase.org Semisynthetic routes also enable the preparation of other modified this compound analogs, such as regioselectively prepared carbamoyl (B1232498) derivatives at the C-6 and C-7 positions from protected forskolin precursors. researchgate.net

Synthesis Methods for 6-Acetyl-7-deacetylforskolin:

| Starting Material | Method | Conditions | Yield | Citation |

| 7-Deacetylforskolin | Regioselective Acetylation | Acetyl Chloride, Pyridine or DBU, Dichloromethane | 70–98% | |

| 7-Acyl-7-deacetylforskolin | Base-Catalyzed Acyl Rearrangement | Methyllithium, THF, -78°C | 56–78% | |

| Forskolin or 1-Acetylforskolin | Heating in molten state | 240°C, 5 minutes | 47% (from forskolin) | google.com |

| 7-Deacetyl-1,9-dideoxyforskolin precursor | Microbial Biotransformation (Mucor plumbeus) | Fermentation (8–10 days) | 40–60% |

Challenges and Optimization in this compound Synthesis

The chemical synthesis of this compound and its derivatives presents several challenges, primarily related to regioselectivity, byproduct formation, and achieving high yields and purity.

Mitigation of Byproduct Formation and Improvement of Reaction Selectivity

Early synthetic methods for preparing 6-acetyl-7-deacetylforskolin, often involving the rearrangement of 7-acyl-7-deacetylforskolin derivatives, faced issues with byproduct formation. For instance, using strong bases like NaOH in protic solvents such as water-acetonitrile mixtures led to the formation of 7-deacetylforskolin as a byproduct through hydrolysis, complicating the purification process alignchemical.com. This competing hydrolysis pathway resulted in lower yields americanelements.com.

Optimization strategies have focused on minimizing such unwanted side reactions and improving the selectivity for the desired product. Switching to aprotic solvents and employing lithium bases has been shown to suppress hydrolysis, thereby reducing the formation of 7-deacetylforskolin alignchemical.com. The choice of base and solvent is crucial for directing the reaction towards the desired regiochemistry. For example, in the direct acetylation of 7-deacetylforskolin, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane has demonstrated high selectivity (98%) for acetylation at the C6 position, leading to 6-acetyl-7-deacetylforskolin alignchemical.com. Steric effects also play a role; bulky acyl groups may necessitate stronger bases and longer reaction times for complete rearrangement alignchemical.com.

Advanced Purification Techniques for Synthetic this compound and its Derivatives (e.g., silica (B1680970) gel chromatography)

Purification is a critical step in isolating synthetic this compound and its derivatives from reaction mixtures containing starting materials, reagents, and byproducts. Silica gel chromatography remains a standard and widely used technique for achieving high purity alignchemical.comamericanelements.com.

Silica gel chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and partitioning between the stationary phase and the mobile phase. For this compound and its derivatives, a common solvent system employed in silica gel chromatography is dichloromethane-methanol, often in a ratio of 30:1, which has been reported to achieve purities exceeding 95% alignchemical.com.

While silica gel chromatography is effective, optimization of the process, including the choice of solvent system composition, column dimensions, and flow rate, is often necessary to achieve optimal separation for specific derivatives or complex reaction mixtures. Other chromatographic techniques, such as high-performance liquid chromatography (HPLC), can also be employed for further purification or analytical assessment of purity uni.lu.

Radiolabeling Strategies for this compound and its Analogs

Radiolabeling of this compound and its analogs is essential for tracing their distribution, metabolism, and interaction with biological targets in molecular research, particularly in imaging techniques like Positron Emission Tomography (PET).

Synthesis of ¹¹C-Labeled this compound Derivatives (e.g., using [¹¹C]acetyl chloride)

Carbon-11 (B1219553) (¹¹C) is a commonly used radioisotope for labeling compounds for PET imaging due to its short half-life (20.4 minutes). The synthesis of ¹¹C-labeled this compound derivatives often involves the use of [¹¹C]acetyl chloride as the radiolabeling precursor alignchemical.comnih.govnih.gov.

Regioselective acetylation of deacetylated precursors with [¹¹C]acetyl chloride is a key strategy. For example, [¹¹C]forskolin and [¹¹C]1-acetyl-7-deacetylforskolin have been synthesized by the acetylation of their respective deacetyl precursors using [¹¹C]acetyl chloride in the presence of a base such as dimethylaminopyridine (DMAP) or DBU nih.govnih.gov. Studies have investigated the reaction conditions to control the position of acetylation on 7-deacetylforskolin using [¹¹C]acetyl chloride. While pyridine in toluene favored the formation of [¹¹C]forskolin, DBU in dichloromethane preferentially synthesized [¹¹C]1-acetyl-7-deacetylforskolin, with a reported ratio of 98:2 ([¹¹C]1-acetyl-7-deacetylforskolin to [¹¹C]forskolin) nih.gov.

The synthesis of [¹¹C]acetyl chloride itself can be achieved through various methods, including the reaction of [¹¹C]CO₂ with methylmagnesium bromide. The rapid synthesis and purification of these radiolabeled compounds are crucial due to the short half-life of ¹¹C uni.lu.

Application of Radiolabeled Compounds in Molecular Research

Radiolabeled this compound and its analogs serve as valuable tools in molecular research to study biological processes in living organisms. Their primary application lies in molecular imaging techniques such as PET, which allows for the non-invasive visualization and quantification of biochemical targets and pathways.

Specifically, radiolabeled forskolin analogs, including those derived from this compound, have been used to visualize the adenylate cyclase (AC)-related second messenger system nih.gov. Adenylate cyclase is a key enzyme involved in the production of cyclic AMP (cAMP), a crucial secondary messenger in numerous cellular signaling pathways. By using radiolabeled ligands that bind to AC, researchers can assess the expression, regulation, and function of this enzyme in various tissues and under different physiological or pathological conditions nih.gov.

While [¹¹C]forskolin has been investigated as an imaging agent for the AC system, radiolabeled derivatives like [¹¹C]1-acetyl-7-deacetylforskolin have also been synthesized and evaluated nih.gov. Comparative studies, such as assessing their partition coefficients, help understand their pharmacokinetic properties and potential as imaging agents nih.gov. The accumulation of radiolabeled compounds in specific tissues can provide insights into their distribution and interaction with their targets nih.gov.

Mechanistic Investigations of Deacetylforskolin at the Molecular and Cellular Levels

Adenylyl Cyclase Activation by Deacetylforskolin

Adenylyl cyclase (AC) is a key enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes nih.govfrontiersin.org. This compound is known to activate this enzyme caymanchem.comtargetmol.combioscience.co.uk.

Direct Activation of the Catalytic Subunit of Adenylyl Cyclase

Research indicates that forskolin (B1673556), the parent compound of this compound, directly activates adenylyl cyclase, and this activation is believed to occur via interaction with the catalytic subunit of the enzyme merckmillipore.comnih.govnih.govresearchgate.net. Studies on forskolin analogs suggest that diterpene binding to AC involves hydrophobic interactions, but activation of catalysis requires a conformational change triggered by specific hydrogen bonding nih.gov. While specific detailed studies on the direct interaction of this compound with the isolated catalytic subunit are not extensively detailed in the search results, its structural similarity to forskolin and its known AC activation suggest a similar mechanism of direct interaction with the catalytic machinery caymanchem.comcenmed.comtargetmol.comnih.gov. Forskolin, for instance, activates AC in membranes from mutant cyc-S49 murine lymphoma cells and the soluble enzyme from rat testes, both of which lack a functional guanine (B1146940) nucleotide-binding protein, indicating a direct interaction with the catalytic subunit nih.gov.

Quantitative Assessment of Adenylyl Cyclase Stimulation in In Vitro Models (e.g., rat adipocyte adenylyl cyclase)

Quantitative studies have demonstrated the ability of this compound to stimulate adenylyl cyclase in in vitro models. Notably, this compound has been shown to activate rat adipocyte adenylyl cyclase with an IC50 of 20 µM caymanchem.comcaymanchem.comtargetmol.combioscience.co.ukchemondis.com. This indicates that a concentration of 20 µM of this compound is required to achieve half-maximal activation of adenylyl cyclase in this specific model.

The following table summarizes quantitative data for this compound's effect on rat adipocyte adenylyl cyclase:

| In Vitro Model | Target Enzyme | Effect | IC50 (µM) | Reference |

| Rat adipocyte membranes | Adenylyl Cyclase | Activation | 20 | caymanchem.comcaymanchem.comtargetmol.combioscience.co.ukchemondis.com |

This compound has also been shown to activate rat brain adenylate cyclase, including preparations solubilized in detergent cenmed.com.

Cyclic AMP (cAMP) Signaling Modulation by this compound

The activation of adenylyl cyclase by this compound leads to an increase in the intracellular concentration of cyclic AMP, a key second messenger that mediates a wide range of cellular responses nih.govajol.infostemcell.com.

Role of this compound in Elevating Intracellular cAMP Levels

By stimulating adenylyl cyclase, this compound effectively increases intracellular cAMP levels . This elevation in cAMP is a central mechanism through which this compound exerts its biological effects google.comatsjournals.orgd-nb.info. Increased cellular cAMP can lead to a broad spectrum of physiological and biochemical outcomes ajol.info.

Downstream Signaling Pathways Influenced by this compound-Induced cAMP (e.g., PI3K-AKT-mTOR pathway)

Elevated intracellular cAMP levels triggered by adenylyl cyclase activation can influence various downstream signaling pathways nih.gov. The cAMP-dependent pathway primarily acts through its main effectors, including Protein Kinase A (PKA), Epac (a guanine-nucleotide-exchange factor), and cyclic-nucleotide-gated ion channels nih.gov. PKA, the most well-studied target, phosphorylates numerous downstream proteins, mediating diverse cellular responses nih.gov.

While the search results directly link 6-Acetyl-7-deacetylforskolin (B197802) (an isomer or closely related compound) to modulating the PI3K-AKT-mTOR pathway via increased intracellular cAMP, implying a similar effect for this compound due to their structural and functional similarities in AC activation, specific detailed research findings explicitly demonstrating this compound's influence on the PI3K-AKT-mTOR pathway through cAMP are not extensively provided for this compound itself . The PI3K-AKT-mTOR pathway is a critical intracellular signaling cascade involved in regulating cell cycle, growth, proliferation, and survival frontiersin.orgwikipedia.orgnih.govnih.gov. Activation of PI3K leads to the phosphorylation and activation of AKT, which in turn can activate mTOR frontiersin.orgwikipedia.orgnih.gov. This pathway is influenced by various factors and is often dysregulated in diseases like cancer frontiersin.orgwikipedia.orgnih.gov. cAMP signaling can interact with and modulate other pathways, including those involving protein kinases and G proteins nih.govcpn.or.kr.

Modulation of Pro-Inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6, IL-8)

Increased intracellular cAMP levels have been shown to modulate the expression of pro-inflammatory cytokines nih.gov. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) play crucial roles in inflammatory responses thermofisher.commdpi.comnih.govopendentistryjournal.com. Research on 6-Acetyl-7-deacetylforskolin indicates that it can downregulate the expression of these pro-inflammatory cytokines, suggesting a potential anti-inflammatory effect mediated, at least in part, by the increase in intracellular cAMP levels . Studies have shown that elevating intracellular cAMP can suppress the upregulation of certain inflammatory mediators nih.gov. For example, forskolin and dibutyryl cAMP have been shown to block the upregulation of PDGF-B and ICAM-1 in endothelial cells nih.gov. While the direct effect of this compound on the expression of TNF-α, IL-1β, IL-6, and IL-8 is not explicitly detailed in the provided search results, the known effects of elevated cAMP on cytokine expression and the reported anti-inflammatory potential of related compounds like 6-Acetyl-7-deacetylforskolin suggest that this compound may exert similar modulatory effects on these pro-inflammatory mediators nih.gov.

Interactions of this compound with Cellular Targets and Biomolecules

This compound engages with various cellular components, including proteins and enzymes, influencing key signaling pathways. Its interactions contribute to its observed biological activities, such as the activation of adenylyl cyclase and the inhibition of glucose transport. caymanchem.commedchemexpress.com

Investigation of Specific Protein and Enzyme Interactions

A primary cellular target of this compound is adenylyl cyclase (AC), an enzyme crucial for the production of cyclic AMP (cAMP), a vital second messenger involved in numerous cellular processes. wikipedia.orgmedchemexpress.comrevvity.comsigmaaldrich.cn this compound has been shown to activate adenylyl cyclase, including rat adipocyte adenylyl cyclase with an IC50 of 20 µM, and also rat brain adenylate cyclase and rat brain adenylate cyclase solubilized in detergent. caymanchem.commedchemexpress.comcenmed.com Studies have also investigated the inhibition of 3H-forskolin binding to rat brain membranes by this compound. cenmed.com

Beyond adenylyl cyclase, this compound has been reported to inhibit glucose transport in rat adipocyte plasma membranes. caymanchem.commedchemexpress.com This suggests interactions with glucose transport proteins, such as GLUT1, where forskolin and its derivatives are known to bind at or near the endofacial sugar binding site. researchgate.netosti.gov Photoaffinity labeling techniques using a deacetyl-forskolin derivative, 125I-IAPS-forskolin, have demonstrated selective labeling of the human erythrocyte glucose transporter and glucose transport proteins in various mammalian tissues. osti.gov The photoincorporation was blocked by D-glucose, cytochalasin B, and forskolin, indicating interaction at the glucose binding site or an allosteric site influenced by these molecules. osti.gov

This compound's interactions extend to other enzymes and proteins, influencing cellular signaling pathways and gene expression.

Studies on Cellular Transport and Intracellular Distribution Mechanisms

Information specifically detailing the cellular transport and intracellular distribution mechanisms of this compound is limited in the provided search results. However, related studies on forskolin and its derivatives offer some insights into potential transport considerations. The solubility of compounds is a key factor in their cellular uptake and distribution. This compound is reported to be soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) but practically insoluble in water. This solubility profile can influence how it crosses cell membranes and distributes within the intracellular environment.

Studies on methods for inhibiting phosphate (B84403) transport have mentioned this compound and other forskolin analogs in the context of reducing net movement of a compound across a layer of epithelial cells, involving both transcellular and paracellular transport, as well as active and passive transport. google.comgoogle.com While these studies focus on the inhibition of phosphate transport, the mention of this compound in this context highlights that its transport across cell layers is a relevant consideration in its biological activity.

Research on the interaction of forskolin with the P-glycoprotein multidrug transporter also suggests that diterpenoids like this compound may interact with cellular transport proteins. capes.gov.br Further dedicated studies are needed to fully elucidate the specific transport mechanisms and intracellular distribution of this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound and its analogs affect their biological activities, particularly their interaction with adenylyl cyclase and other targets.

Correlating Specific Structural Modifications with Altered Biological Activities

SAR studies on forskolin and its derivatives, including this compound, have revealed that modifications at specific positions on the labdane (B1241275) diterpene core can significantly alter activity. nih.govescholarship.org While modifications at the C1, C9, C11, or C13 positions often result in a loss of activity, alterations at the C6 and C7 positions are generally better tolerated. escholarship.org This is consistent with observations from the crystal structure of forskolin bound to adenylyl cyclase, where an open pocket exists around these carbons. escholarship.org

This compound, which lacks the acetyl group at the C7 position present in forskolin, retains significant adenylyl cyclase activating activity, although it is reported to have lower potency than forskolin in raising intracellular cAMP levels. caymanchem.comresearchgate.netmuni.cz This indicates that the acetyl group at C7 is not absolutely essential for activity but contributes to the full potency observed with forskolin.

Modifications at the C6 and C7 positions have been explored to create water-soluble derivatives with varying activities. nih.govrsc.org For instance, a series of 6- and 7-aminoacyl derivatives of 7-deacetylforskolin were prepared, and some displayed potent positive inotropic activity. nih.gov The nature of the amino and acyl moieties in these derivatives influenced their activity. nih.gov

Identification of Key Pharmacophores for Adenylyl Cyclase Activation and Other Effects

SAR studies have helped identify key structural features (pharmacophores) important for the interaction of forskolin and its analogs with adenylyl cyclase. The C1-OH group appears to be particularly important for adenylyl cyclase activation, potentially triggering a conformational switch through hydrogen bonding interactions. nih.gov While the C7-acetyl group of forskolin also plays a role in the activation process, especially in the absence of Gs, its absence in this compound still allows for activation, albeit with potentially lower potency. researchgate.netnih.gov

Comparative SAR Analysis with Forskolin and Other Related Diterpenoids

Comparing the SAR of this compound with forskolin and other related diterpenoids highlights the specific role of the C7 acetyl group. Forskolin is generally considered a more potent activator of adenylyl cyclase than this compound. researchgate.netmuni.cz This difference in potency underscores the contribution of the C7 acetyl group to the optimal interaction with the enzyme.

Other related diterpenoids, such as 1,9-dideoxyforskolin (B56874), an analog lacking hydroxyl groups at C1 and C9, are reported to be inactive as adenylyl cyclase activators, emphasizing the importance of these positions for activity. medchemexpress.comnih.gov 1-acetyl-7-deacetylforskolin, with an acetyl group at C1 and lacking the C7 acetyl, has been studied as a potential non-specific inactive analog for forskolin binding studies, as it lacks specific binding affinity and the ability to stimulate AC. nih.gov This further illustrates the differential impact of modifications at different positions.

The SAR analysis across various forskolin analogs, including deacetylated and acetylated forms at different positions, helps to build a comprehensive picture of the structural determinants required for adenylyl cyclase activation and other biological effects. These studies demonstrate that while the core labdane structure is fundamental, the specific functional groups and their positions, particularly at C1, C6, C7, and C9, significantly modulate the activity and interaction profile with cellular targets.

Preclinical Research Models and Methodologies in Deacetylforskolin Studies

In Vitro Pharmacological Models for Deacetylforskolin Research

In vitro models are fundamental in determining the direct cellular and molecular targets of this compound. These systems allow for controlled experimental conditions to dissect specific mechanisms of action.

Cellular Assays for Adenylyl Cyclase Activity and cAMP Production

Cellular assays are crucial for assessing the primary mechanism of action for forskolin (B1673556) and its analogs, which involves the activation of adenylyl cyclase (AC) and subsequent production of cyclic adenosine (B11128) monophosphate (cAMP). Studies have employed rat adipocyte membranes to compare the potency of this compound (specifically 7-desacetylforskolin) with forskolin and other derivatives in activating adenylyl cyclase.

In these assays, membrane preparations are incubated with the test compounds, and the resulting production of cAMP is measured. Research has shown that 7-desacetylforskolin is less potent in activating adenylyl cyclase compared to forskolin, with a reported EC50 value of 20 µM, whereas forskolin's EC50 is 2 µM. nih.gov In contrast, another derivative, 1-acetyl-7-deacetylforskolin, did not show any ability to stimulate adenylyl cyclase in cultured human endothelial cells, indicating its lack of specific binding affinity and activity at the enzyme. nih.gov

Table 1: Comparative Potency of Forskolin Analogs on Adenylyl Cyclase Activation in Rat Adipocyte Membranes

This interactive table summarizes the half-maximal effective concentration (EC50) for the activation of adenylyl cyclase.

| Compound | EC50 (µM) | Relative Potency (Forskolin=1) |

| Forskolin | 2 | 1 |

| 7-Desacetylforskolin | 20 | 0.1 |

| 1-Acetyl-7-deacetylforskolin | >100 (Inactive) | N/A |

Source: Data compiled from scientific studies. nih.govnih.gov

Assessment of Cellular Signaling Pathway Modulation (e.g., cytokine expression in cellular models)

The investigation into the specific effects of this compound on the modulation of cellular signaling pathways, such as the expression of cytokines in various cellular models, is not extensively documented in publicly available scientific literature. While the parent compound, forskolin, is known to influence inflammatory pathways through cAMP modulation, direct studies detailing the impact of this compound on cytokine profiles in models like macrophages or epithelial cells are limited.

Studies on Glucose Transport Inhibition in Rat Adipocyte Plasma Membranes

Preclinical research has utilized plasma membranes isolated from rat adipocytes to study the effects of this compound on glucose transport. These models are instrumental in differentiating the effects on glucose transport from the activation of adenylyl cyclase. In these studies, the inhibition of glucose uptake is measured in the presence of the compound.

Findings indicate that 7-desacetylforskolin is an effective inhibitor of glucose transport. nih.gov Interestingly, the structural requirements for inhibiting the glucose transporter appear to be distinct from those needed for adenylyl cyclase activation. nih.gov The potency of 7-desacetylforskolin in inhibiting glucose transport was found to be greater than some other analogs, although still less potent than forskolin itself. nih.gov The EC50 value for 7-desacetylforskolin in the inhibition of glucose transport in rat adipocyte plasma membranes was determined to be 7.1 µM. nih.gov

Table 2: Comparative Potency of Forskolin Analogs on Glucose Transport Inhibition in Rat Adipocyte Plasma Membranes

This interactive table summarizes the half-maximal effective concentration (EC50) for the inhibition of glucose transport.

| Compound | EC50 (µM) | Order of Potency |

| Forskolin | 0.24 | 1 |

| 7-Desacetylforskolin | 7.1 | 2 |

| 1,9-Dideoxyforskolin (B56874) | 12.8 | 3 |

Source: Data compiled from scientific studies. nih.gov

Contractility Studies in Isolated Tissue Preparations (e.g., guinea pig atria, isolated vascular tissue)

The use of isolated tissue preparations, such as guinea pig atria or vascular rings mounted in organ baths, is a classical pharmacological method to assess the effects of compounds on muscle contractility. While forskolin has been studied in such models, showing effects on cardiac contractility, specific research detailing the application of this compound in these isolated tissue preparations is not readily found in the surveyed scientific literature.

In Vitro Models for Osteoblast Differentiation Research

In vitro models using cell lines like human dental pulp stem cells (hDPSCs) or bone marrow mesenchymal stem cells are standard for investigating the potential of compounds to influence osteoblast differentiation and bone formation. These studies often involve assessing markers of osteogenesis, such as alkaline phosphatase activity and mineralization. While forskolin has been shown to enhance osteogenic differentiation in these models, dedicated studies focusing specifically on the effects of this compound are not well-documented. nih.gov

In Vivo Preclinical Research Models for this compound Investigations

In vivo preclinical models, typically involving small animals like mice or rats, are essential for understanding the physiological effects of a compound in a whole-organism context. These studies can evaluate efficacy in disease models and provide insights into pharmacokinetics and systemic effects. Although forskolin has been investigated in animal models for conditions like experimental autoimmune encephalomyelitis and for its effects on bone formation, specific in vivo preclinical studies focusing on this compound are not prominently featured in the available scientific research. nih.gov

Cardiovascular System Models for Hemodynamic Effects (e.g., spontaneously hypertensive rats)

Spontaneously hypertensive rats (SHR) are a widely utilized and relevant experimental model for studying essential hypertension. semanticscholar.org These rats genetically develop hypertension, and their hemodynamic characteristics, such as elevated blood pressure, have been extensively studied. nih.gov Research in SHRs often focuses on the effects of various compounds on blood pressure, vascular function, and related inflammatory responses. nih.govmdpi.com For instance, studies might investigate a compound's ability to improve endothelium-dependent relaxation or reduce vascular inflammation. nih.gov While forskolin, a derivative of this compound, has been investigated in models of cardiac conditions like diabetic cardiomyopathy, specific hemodynamic studies focusing on this compound itself in models like the spontaneously hypertensive rat are not extensively detailed in available research. nih.gov The primary use of such models is to assess the in vivo effects of substances on cardiovascular parameters, making them a potential platform for evaluating this compound derivatives. semanticscholar.orgnih.gov

Respiratory System Models for Airway Function and Inflammation (e.g., LPS-induced lung injury, COPD models)

Animal models are indispensable for investigating the complex mechanisms of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and acute lung injury (ALI). nih.gov Lipopolysaccharide (LPS)-induced lung injury is a common and valuable model that mimics key features of ALI in humans, including significant inflammation, neutrophil infiltration, and the release of pro-inflammatory cytokines. nih.govnih.govactanaturae.ru This model allows researchers to study both the acute and later phases of lung injury, including potential progression to fibrosis. plos.org Similarly, various models exist to replicate COPD-associated features, such as exposing animals to cigarette smoke, biomass smoke, or other pollutants like cadmium chloride. nih.govmdpi.com These models are crucial for evaluating new therapeutic agents. While phosphodiesterase (PDE) inhibitors have shown anti-inflammatory effects in such animal models, direct studies evaluating this compound in LPS-induced lung injury or established COPD models are not prominently featured in scientific literature. researchgate.net The focus in this area has largely been on other anti-inflammatory agents or more complex derivatives.

Models for Cognitive Function and Neurological Studies (e.g., hypercapnia-induced impairments)

Experimental models are essential for understanding the pathophysiology of cognitive dysfunction and for evaluating potential therapeutic strategies. nih.gov Models can be induced chemically, for example by using agents like scopolamine, which blocks cholinergic receptors and impairs memory. kosfaj.orgmdpi.com Other models use specific neurotoxins or genetic modifications to replicate aspects of diseases like Alzheimer's. nih.govtranspharmation.com Studies investigating respiratory challenges, such as hypercapnia (elevated CO2 levels), are used to explore alterations in chemosensitivity and ventilatory responses that can be associated with neurodegenerative conditions. For example, a study on a transgenic mouse model of Alzheimer's disease investigated the ventilatory response to hypercapnia. mdpi.com While this compound derivatives have been studied in the context of rat brain membranes, specific research employing this compound in models of hypercapnia-induced cognitive impairment is not widely documented. nih.gov

Biochemical and Biophysical Assays in this compound Research

Biochemical and biophysical assays are fundamental in elucidating the molecular interactions of this compound, particularly in contrasting its activity with its well-known derivative, forskolin.

Cyclic AMP Quantification Assays in Biological Samples

The measurement of cyclic adenosine monophosphate (cAMP) is critical in studies involving this compound, as its derivatives are known to interact with the adenylyl cyclase pathway. mdpi.comnih.gov The quantification of intracellular cAMP is a validated method for assessing the activation of G protein-coupled receptors (GPCRs). researchgate.net Various methods are available, including competitive immunoassays, which are often used in cell-based applications. moleculardevices.com In these assays, cAMP from a biological sample competes with a labeled cAMP conjugate (e.g., horseradish peroxidase-labeled cAMP) for binding sites on a specific antibody. moleculardevices.com A lower level of bound conjugate, which results in a decreased signal, corresponds to a higher concentration of cAMP in the sample. moleculardevices.com These assays are highly sensitive and can be formatted for high-throughput screening. moleculardevices.com Studies comparing forskolin and its analogs utilize these assays to determine their respective abilities to stimulate cAMP production in cells. nih.govnih.gov

| Assay Type | Principle | Common Application |

| Competitive Immunoassay | Unlabeled cAMP from a sample competes with labeled cAMP for a limited number of antibody binding sites. | Quantifying intracellular cAMP levels in cell lysates after treatment with compounds like this compound derivatives. moleculardevices.com |

| Fluorescence-Based Assays | Utilizes fluorescent probes or resonance energy transfer (FRET)-based biosensors that change properties upon binding to cAMP. | Real-time monitoring of cAMP levels in living cells. researchgate.net |

| Radiommunoassay (RIA) | A competitive binding assay using a radiolabeled antigen (cAMP). | Historically used for sensitive quantification of cAMP. moleculardevices.com |

Ligand Binding Assays for Receptor and Enzyme Interactions

Ligand binding assays are crucial for studying the direct interaction between a compound like this compound and its molecular targets, such as enzymes or receptors. giffordbioscience.comresearchgate.net These techniques measure the binding affinity and kinetics of these interactions. giffordbioscience.com Radioligand binding assays are a common method where a radiolabeled compound is used to quantify binding to a target in various tissues, such as brain membranes. nih.govgiffordbioscience.com In competitive binding assays, an unlabeled compound (like a this compound derivative) is introduced to compete with the radiolabeled ligand. The ability of the unlabeled compound to displace the radiolabeled ligand provides information about its binding affinity (Ki). giffordbioscience.com Research on a derivative, 1-acetyl-7-deacetylforskolin, used a filtration assay with radiolabeled compounds to demonstrate its lack of specific binding affinity to rat brain membranes when compared to forskolin. nih.gov

Molecular Imaging and Radiotracer Development for this compound Targets

The investigation of this compound's biological targets, primarily adenylyl cyclase, has been advanced through molecular imaging techniques that rely on the development of specific radiotracers. These tools are essential for quantifying target engagement and distribution in vivo and for characterizing binding properties in preclinical models. Research in this area has largely utilized radiolabeled versions of the parent compound, forskolin, which is metabolically converted to this compound in biological tissues.

Development of Radiotracers for In Vivo Molecular Target Quantification

The development of radiotracers for the quantitative imaging of this compound's molecular targets has centered on derivatives of its parent compound, forskolin. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging modalities that require such probes to visualize and measure biochemical processes non-invasively. nih.gov The primary goal is to create a radiolabeled molecule that can cross the blood-brain barrier, bind with high affinity and specificity to the target (adenylyl cyclase), and possess favorable kinetics for imaging. bnl.gov

One approach in preclinical research involved the synthesis of 7-([3H]acetyl)-forskolin. nih.gov This tritiated version of forskolin was designed to explore the interactions between forskolin and its binding sites in brain membrane preparations. A critical finding was that this radiotracer is not static; it is actively metabolized by esterases within the brain membranes. This metabolic process cleaves the acetyl group, yielding [3H]acetate and the non-radiolabeled compound of interest, 7-deacetylforskolin. nih.gov

This enzymatic conversion presents both a challenge and an opportunity. While it complicates direct binding studies of the parent molecule, the release of [3H]acetate provides a dynamic method to monitor the deacetylation process itself, offering an indirect measure of enzyme-ligand interaction at the target site. nih.gov For more direct characterization of the binding site, researchers have also employed [3H]forskolin, where the tritium (B154650) label is on the core diterpene structure rather than the acetyl group. nih.gov While no specific PET tracers derived directly from this compound for human in vivo quantification have been established, the principles learned from these tritiated compounds guide the potential development of future fluorine-18 (B77423) or carbon-11 (B1219553) labeled derivatives for clinical research. nih.govmdpi.com

Evaluation of Radiotracer Binding and Specificity in Animal Brain Membranes

The evaluation of radiotracer binding is a critical step to ensure that the detected signal corresponds specifically to the intended molecular target. These validation studies are typically performed in vitro using animal brain membrane preparations before moving to more complex in vivo models.

In studies with 7-([3H]acetyl)-forskolin, the evaluation focused on its metabolic processing in bovine brain membranes. Researchers observed that in the presence of unlabeled forskolin, the binding of the radiolabeled version was unexpectedly enhanced. This suggested that the unlabeled forskolin was protecting the radiotracer from degradation by saturating the esterase enzymes responsible for deacetylation. The rate of this deacetylation could be quantified by measuring the release of [3H]acetate from the membranes, which was found to be linear with respect to time and protein concentration. nih.gov This confirmed that brain membranes actively convert forskolin to 7-deacetylforskolin, a crucial consideration for interpreting any binding data using acetyl-labeled forskolin. nih.gov

To circumvent the issue of metabolic breakdown of the radiolabel, studies using [3H]forskolin have been instrumental in characterizing the binding site shared by both forskolin and this compound. Autoradiographic studies in rat brain slices have been used to determine the neuronal localization of these binding sites. For example, neurochemical lesions using kainic acid or ibotenic acid in the caudate-putamen led to a significant reduction in [3H]forskolin binding not only in that structure but also in the distal substantia nigra. nih.gov This demonstrated that the adenylyl cyclase binding sites targeted by forskolin are located on nerve terminals projecting from the caudate-putamen to the substantia nigra. nih.gov

Competition binding assays are also employed to confirm specificity. In these experiments, the binding of the radiotracer is measured in the presence of increasing concentrations of an unlabeled compound that targets the same site. The ability of the unlabeled compound to displace the radiotracer provides a measure of its binding affinity (Ki). Such studies confirm that the binding site is specific for the pharmacophore of the forskolin family of molecules.

The following table summarizes key findings from radiotracer evaluation studies in animal brain membranes.

| Radiotracer | Animal Model / Preparation | Key Methodologies | Findings |

| 7-([3H]acetyl)-forskolin | Bovine Brain Membranes | Radiometric assay | Demonstrated enzymatic deacetylation to 7-deacetylforskolin; release of [3H]acetate was linear with time and protein concentration. nih.gov |

| [3H]forskolin | Rat Brain | Autoradiography, Lesion studies (Kainic acid, Ibotenic acid) | Binding sites localized to nerve terminals of the striatal-nigral projection. nih.gov |

Analytical and Characterization Methodologies for Deacetylforskolin

Chromatographic Techniques for Deacetylforskolin Analysis

Chromatography is fundamental to the analysis of this compound, enabling its separation from forskolin (B1673556) and other related compounds present in extracts of Coleus forskohlii or in degradation study samples.

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for determining the purity and quantifying this compound. Stability-indicating HPLC methods have been developed that can effectively separate this compound from its parent compound, forskolin, and other degradation products like isoforskolin (B7803361). researchgate.net

A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and water. researchgate.net Detection is typically performed using a Diode-Array Detector (DAD) or a UV detector at a wavelength of around 210 nm, where the molecule exhibits absorbance. researchgate.net The method's validation according to International Conference on Harmonisation (ICH) guidelines ensures its specificity, linearity, accuracy, and precision for the quantification of this compound. researchgate.net In one such validated method, this compound (referred to as forskolin D) was baseline separated with a retention time of approximately 4.5 minutes, allowing for its accurate quantification in kinetic degradation studies of forskolin. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile:Water (65:35, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 210 nm | researchgate.net |

| Column Temperature | 40°C | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

| Retention Time (this compound) | ~4.5 min | researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) and conventional TLC are valuable tools for the rapid screening and qualitative separation of this compound from complex mixtures. tuiasi.ronih.gov These planar chromatography techniques are particularly useful for the initial identification of compounds in crude plant extracts and for monitoring the progress of chemical reactions or degradation studies due to their simplicity and ability to run multiple samples simultaneously. ijpsonline.com

For the analysis, samples are spotted on pre-coated silica (B1680970) gel 60 F254 plates. The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. A variety of solvent systems have been optimized to achieve good resolution between forskolin, isoforskolin, and this compound. nih.govijpsonline.com After development, the spots are visualized under UV light or by spraying with a derivatizing agent, such as anisaldehyde-sulphuric acid reagent, followed by heating. tuiasi.roresearchgate.net The retention factor (Rf) value is used for identification by comparing it with a standard. Densitometric scanning can also be employed for the quantification of the separated spots, making HPTLC a versatile semi-quantitative and quantitative tool. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Pre-coated Silica Gel 60 F254 plates | nih.govresearchgate.net |

| Mobile Phase Examples | Toluene (B28343):Ethyl acetate:Methanol (90:30:0.5, v/v/v) | nih.gov |

| Ethyl acetate:Hexane:Formic acid (7:2.9:0.1 v/v) | ijpsonline.comijpsonline.com | |

| Detection/Visualization | Densitometric scanning at 545 nm (post-derivatization) | nih.gov |

| Anisaldehyde-sulphuric acid reagent and heating | tuiasi.roresearchgate.net |

Gas-Liquid Chromatography (GLC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds. rsc.org However, this compound, like other diterpenes, is a large, polar molecule with multiple hydroxyl groups, which makes it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. researchgate.netresearchgate.net